molecular formula C2H5F3NO3P B3251799 (1-Amino-2,2,2-trifluoroethyl)phosphonic acid CAS No. 211571-54-9

(1-Amino-2,2,2-trifluoroethyl)phosphonic acid

Cat. No. B3251799
CAS RN: 211571-54-9
M. Wt: 179.04 g/mol
InChI Key: BPFQMPHPVHHLHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “(1-Amino-2,2,2-trifluoroethyl)phosphonic acid” involves the use of alkene-tethered trifluoroacetimidoyl chlorides . Bis(2,2,2-trifluoroethyl) phosphite has also been used in the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C2H5F3NO3P . More detailed structural information may be available in specific scientific literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 179.04 g/mol. More detailed properties may be available in specific scientific literature .

Mechanism of Action

The mechanism of action of TFEPA is not fully understood. However, it has been reported that TFEPA acts as an inhibitor of PTP1B by binding to the active site of the enzyme, which leads to the inhibition of the dephosphorylation of insulin receptor substrate-1 (IRS-1). This inhibition results in the activation of the insulin signaling pathway, which leads to increased glucose uptake in cells.
Biochemical and Physiological Effects
TFEPA has been shown to have several biochemical and physiological effects. TFEPA has been reported to increase glucose uptake in cells, which makes it a potential candidate for the treatment of type 2 diabetes. TFEPA has also been reported to inhibit the proliferation of cancer cells, which makes it a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of TFEPA is that it is easy to synthesize using different methods. TFEPA is also stable under different conditions, which makes it suitable for different lab experiments. However, one of the limitations of TFEPA is that it is relatively expensive compared to other phosphonic acid derivatives.

Future Directions

There are several future directions for the investigation of TFEPA. One of the future directions is the investigation of TFEPA as a potential antitumor agent. Another future direction is the investigation of TFEPA as a potential inhibitor of other protein tyrosine phosphatases. Additionally, the investigation of the potential of TFEPA as a ligand in the synthesis of new MOFs and coordination polymers is another future direction.
Conclusion
In conclusion, TFEPA is a phosphonic acid derivative that has gained significant attention in recent years due to its potential applications in various fields of science. TFEPA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. TFEPA has potential applications in materials science, organic synthesis, and medicinal chemistry. The investigation of TFEPA as a potential antitumor agent, inhibitor of other protein tyrosine phosphatases, and as a ligand in the synthesis of new MOFs and coordination polymers are some of the future directions for the investigation of TFEPA.

Scientific Research Applications

TFEPA has been investigated for its potential applications in various fields of science, including materials science, organic synthesis, and medicinal chemistry. TFEPA has been used as a ligand in the synthesis of new metal-organic frameworks (MOFs) and coordination polymers. TFEPA has also been used as a building block in the synthesis of new organic molecules. In medicinal chemistry, TFEPA has been investigated for its potential as an antitumor agent and as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a potential target for the treatment of type 2 diabetes.

properties

IUPAC Name

(1-amino-2,2,2-trifluoroethyl)phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5F3NO3P/c3-2(4,5)1(6)10(7,8)9/h1H,6H2,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFQMPHPVHHLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(N)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5F3NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

211571-54-9
Record name (1-Amino-2,2,2-trifluoro-ethyl)-phosphonic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Amino-2,2,2-trifluoroethyl)phosphonic acid
Reactant of Route 2
(1-Amino-2,2,2-trifluoroethyl)phosphonic acid
Reactant of Route 3
(1-Amino-2,2,2-trifluoroethyl)phosphonic acid
Reactant of Route 4
(1-Amino-2,2,2-trifluoroethyl)phosphonic acid
Reactant of Route 5
(1-Amino-2,2,2-trifluoroethyl)phosphonic acid
Reactant of Route 6
(1-Amino-2,2,2-trifluoroethyl)phosphonic acid

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